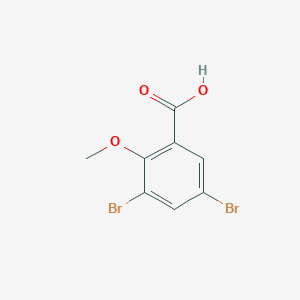

3,5-Dibromo-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGFGZWIQSUSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349167 | |

| Record name | 3,5-dibromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-23-9 | |

| Record name | 3,5-dibromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-2-methoxybenzoic acid (CAS No. 13130-23-9), a halogenated aromatic carboxylic acid. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₆Br₂O₃.[1][2] Its structure, featuring two bromine atoms and a methoxy group in addition to the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 13130-23-9 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |

| Molecular Weight | 309.94 g/mol | [1] |

| Melting Point | 198-200 °C | [3] |

| 200 °C | [4] | |

| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.957 g/cm³ (Predicted) | [3] |

| pKa | 3.31 ± 0.10 (Predicted) | [3] |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% | [5] |

| Storage Temperature | 2-8°C | [3][6] |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and expected spectral features based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10-13 | Singlet | -COOH |

| ¹H | ~7.8-8.2 | Doublet | Aromatic CH (C4-H) |

| ¹H | ~7.6-8.0 | Doublet | Aromatic CH (C6-H) |

| ¹H | ~3.8-4.2 | Singlet | -OCH₃ |

| ¹³C | ~165-170 | - | C=O (Carboxylic) |

| ¹³C | ~150-155 | - | C-OCH₃ |

| ¹³C | ~135-140 | - | C-H (Aromatic) |

| ¹³C | ~130-135 | - | C-H (Aromatic) |

| ¹³C | ~120-125 | - | C-COOH |

| ¹³C | ~115-120 | - | C-Br |

| ¹³C | ~110-115 | - | C-Br |

| ¹³C | ~55-60 | - | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch (aromatic) | Aromatic ring |

| ~2850-2960 | C-H stretch (aliphatic) | Methoxy group |

| ~1700-1725 | C=O stretch | Carboxylic acid |

| ~1550-1600 | C=C stretch (aromatic) | Aromatic ring |

| ~1250-1300 | C-O stretch (asymmetric) | Aryl ether |

| ~1000-1050 | C-O stretch (symmetric) | Aryl ether |

| ~550-750 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| m/z Value (Predicted) | Interpretation |

| ~308, 310, 312 | [M]⁺ isotopic cluster for C₈H₆Br₂O₃ |

| ~293, 295, 297 | [M-CH₃]⁺ |

| ~265, 267, 269 | [M-COOH]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the dibromination of 2-methoxybenzoic acid using a suitable brominating agent and catalyst.

Materials:

-

2-Methoxybenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Appropriate solvents for recrystallization (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in the chosen anhydrous solvent.

-

Add a catalytic amount of iron(III) bromide (e.g., 0.1 eq).

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide, 2.2 eq) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise via an addition funnel. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated sodium thiosulfate solution to consume any excess bromine.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Synthetic route to this compound.

General Experimental Workflow for Characterization

Caption: Workflow for characterization of this compound.

References

- 1. usbio.net [usbio.net]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 13130-23-9 [amp.chemicalbook.com]

- 4. 3,5-Dibromo-2-anisic acid, 10 g, CAS No. 13130-23-9 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. amadis.lookchem.com [amadis.lookchem.com]

- 6. 13130-23-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive synthesis pathway for 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is primarily based on the electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target molecule.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms offers reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy and carboxylic acid functionalities provide additional handles for derivatization, making it a versatile intermediate for the development of novel pharmaceutical agents and functional materials. The synthesis of this specific isomer requires careful control of reaction conditions to achieve high selectivity and yield, primarily through the direct dibromination of commercially available 2-methoxybenzoic acid.

Proposed Synthesis Pathway

The most direct and economically viable route to this compound is the electrophilic aromatic substitution of 2-methoxybenzoic acid using elemental bromine. The methoxy group is a strong activating and ortho-, para-directing group. Therefore, the bromine atoms are expected to substitute at the positions ortho and para to the methoxy group. Given that the position ortho to the methoxy group and meta to the carboxylic acid is sterically hindered, the bromination is anticipated to occur at the C3 and C5 positions.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the dibromination of similar activated aromatic compounds.

Materials:

-

2-Methoxybenzoic acid (o-anisic acid)

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Anhydrous Iron(III) Bromide (FeBr₃) (optional, as a Lewis acid catalyst)

-

10% aqueous Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol or a mixture of Hexane and Ethyl Acetate for recrystallization/chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a base solution), dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Catalyst Addition (Optional): Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.05 eq) to the solution. While the methoxy group is highly activating, a catalyst can enhance the reaction rate.

-

Bromine Addition: From the dropping funnel, add a solution of bromine (at least 2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Reaction Progression: After the complete addition of bromine, heat the reaction mixture to a gentle reflux (around 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange-brown color disappears.

-

The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Side Reaction: It has been reported that prolonged reaction times or harsh conditions during the bromination of methoxy-substituted salicylic acid derivatives can lead to the cleavage of the methyl ether, resulting in the formation of the corresponding hydroxybenzoic acid.[1] Careful monitoring of the reaction is therefore crucial.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and properties of similar compounds.

| Parameter | Value | Source/Basis |

| Starting Material | 2-Methoxybenzoic acid | Commercially Available |

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 152.15 g/mol | - |

| Brominating Agent | Bromine (Br₂) | Commercially Available |

| Stoichiometric Ratio | ≥ 2.2 equivalents | Based on dibromination |

| Product | This compound | Synthesized |

| Molecular Formula | C₈H₆Br₂O₃ | - |

| Molecular Weight | 309.94 g/mol | - |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | Standard for bromination |

| Catalyst (optional) | FeBr₃ | Lewis Acid |

| Temperature | 80-100 °C | Reflux conditions |

| Reaction Time | 4-8 hours (TLC monitored) | Estimated |

| Yield | ||

| Expected Yield (Crude) | 70-85% | Based on similar reactions |

| Expected Yield (Purified) | 50-70% | Based on similar reactions |

| Physical Properties | ||

| Appearance | White to off-white solid | Expected |

| Melting Point | To be determined experimentally | - |

| Solubility | Soluble in polar organic solvents | Expected |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial Acetic Acid (AcOH): is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Iron(III) Bromide (FeBr₃): is corrosive and moisture-sensitive.

-

The reaction generates Hydrogen Bromide (HBr) gas, which is corrosive and toxic. The reaction setup must include a gas trap to neutralize the evolved HBr.

Conclusion

The synthesis of this compound via electrophilic bromination of 2-methoxybenzoic acid is a feasible and direct method. This technical guide provides a robust starting point for researchers. Careful control of the reaction stoichiometry, temperature, and time is essential to maximize the yield of the desired product and minimize the formation of byproducts. The provided experimental protocol, along with the quantitative data and workflow visualization, should serve as a valuable resource for the successful synthesis and purification of this important chemical intermediate.

References

physicochemical properties of 3,5-Dibromo-2-methoxybenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dibromo-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This document consolidates key chemical and physical data, detailed experimental protocols for its characterization, and logical workflows relevant to its application in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity. The carboxylic acid group provides acidic properties and a site for reactions like esterification and amidation, while the bromine atoms can serve as handles for various cross-coupling reactions, making it a versatile building block in organic synthesis.

Data Presentation

The key are summarized in the tables below. Due to limited direct experimental data for this specific isomer, values for closely related compounds are provided for comparison and estimation.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 13130-23-9 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₃ | [2] |

| Synonyms | 2-Methoxy-3,5-dibromobenzoic acid |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source | Notes |

|---|---|---|---|

| Molecular Weight | 309.94 g/mol | [2] | |

| Appearance | White to off-white solid/powder | Inferred from related compounds[3] | |

| Melting Point | Data not available | For reference, 3,5-Dibromo-4-methoxybenzoic acid is 226-229 °C[3] | |

| Boiling Point | Data not available | ||

| Solubility | Data not available | Expected to be poorly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO[3] | |

| pKa | Data not available | For reference, the pKa of 2-methoxybenzoic acid is ~4.09[4] |

| logP | 3.52 (Computed) |[5] | Indicates good lipophilicity |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton.[6] |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.[7] |

| IR Spectroscopy | A broad O-H stretch and a sharp C=O stretch from the carboxylic acid group, C-O stretches, a C-Br stretch, and aromatic C-H and C=C stretches.[8] |

| Mass Spectrometry | A molecular ion peak with a characteristic 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine atoms.[8] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of solid organic acids like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, pulverize it gently on a watch glass.[9]

-

Loading the Capillary: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[9] Repeat until the sample is packed to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to find an approximate melting range.[10] Allow the apparatus to cool before proceeding.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to about 20°C below the approximate melting point found in the previous step.[9] Then, slow the heating rate to approximately 1-2°C per minute.[10]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

-

Repeat: For accuracy, repeat the determination with a fresh sample until consistent values are obtained.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[11]

Materials:

-

This compound sample (accurately weighed)

-

Calibrated pH meter and electrode

-

Burette

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO, as the compound is likely poorly water-soluble)

-

Beaker and magnetic stirrer

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the acid in a known volume of the chosen solvent system in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the acidic solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[12]

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at this half-equivalence point.[12][13]

-

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound and the presence of acidic or basic functional groups.[14]

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

Various solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution[15]

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

-

Procedure:

-

General Method: In a small test tube, add approximately 20-30 mg of the compound to about 1 mL of the solvent to be tested.[16]

-

Mixing: Vigorously shake or stir the mixture for 10-20 seconds.[17]

-

Observation: Observe whether the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if it dissolves at a concentration of about 30 mg/mL.

-

Systematic Testing:

-

Water: Test solubility in water first. Low solubility is expected, indicating the presence of a large nonpolar aromatic ring and heavy bromine atoms.[14]

-

Aqueous Base: Given the carboxylic acid group, the compound is expected to be soluble in 5% NaOH and 5% NaHCO₃. This is because the base will deprotonate the acid to form a water-soluble sodium salt.[16]

-

Aqueous Acid: The compound should be insoluble in 5% HCl, as no acid-base reaction will occur.[16]

-

Organic Solvents: Test solubility in a range of organic solvents to determine its profile for reactions or chromatography.

-

References

- 1. This compound CAS#: 13130-23-9 [amp.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. byjus.com [byjus.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. csub.edu [csub.edu]

- 17. bellevuecollege.edu [bellevuecollege.edu]

In-Depth Technical Guide: 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity

CAS Number: 13130-23-9[1][2][3]

Systematic Name: this compound

Also Known As: 2-Methoxy-3,5-dibromobenzoic acid

This compound is a substituted benzoic acid derivative characterized by two bromine atoms at positions 3 and 5, and a methoxy group at position 2 of the benzene ring.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H6Br2O3 | [1][4] |

| Molecular Weight | 309.94 g/mol | [1] |

| Monoisotopic Mass | 307.86838 Da | [4] |

| Predicted XlogP | 2.8 | [4] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data: While specific experimental spectra are proprietary to individual suppliers, predicted mass spectrometry data provides insight into its fragmentation patterns.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 308.87566 | 139.8 |

| [M+Na]+ | 330.85760 | 151.1 |

| [M-H]- | 306.86110 | 145.9 |

| [M+NH4]+ | 325.90220 | 158.2 |

| [M+K]+ | 346.83154 | 136.0 |

| [M+H-H2O]+ | 290.86564 | 147.7 |

| [M+HCOO]- | 352.86658 | 155.1 |

| Data sourced from PubChemLite prediction tools.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a suitable benzoic acid precursor followed by methoxylation, or vice versa. Below is a generalized experimental workflow representing a common synthetic route.

Illustrative Synthetic Workflow

Detailed Experimental Protocol: Bromination of 2-Hydroxybenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzoic acid in glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid.

-

Purification: The crude 3,5-Dibromo-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Detailed Experimental Protocol: Methylation of 3,5-Dibromo-2-hydroxybenzoic Acid

-

Reaction Setup: Suspend the purified 3,5-Dibromo-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add an appropriate base (e.g., anhydrous potassium carbonate) to the suspension.

-

Methylating Agent Addition: Add dimethyl sulfate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis. Its functional groups (carboxylic acid, methoxy group, and bromine atoms) provide multiple reaction sites for further chemical modifications. It is primarily used in the synthesis of more complex molecules, including:

-

Pharmaceutical Intermediates: As a scaffold for the development of novel therapeutic agents. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce further complexity.

-

Agrochemicals: In the synthesis of new pesticides and herbicides.

-

Material Science: As a precursor for the synthesis of specialty polymers and other functional materials.

While this compound is a key synthetic intermediate, direct biological activity or involvement in specific signaling pathways is not extensively documented in publicly available literature. Its utility lies in its role as a precursor to molecules with potential biological activity. The logical relationship for its use in drug discovery is outlined below.

Role in Drug Discovery Logic

Handling and Safety

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Natural Occurrence and Biological Potential of 3,5-Dibromo-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxybenzoic acid is a halogenated aromatic molecule that has been identified as a naturally occurring compound within the marine environment. This technical guide provides a comprehensive overview of its origins, physicochemical properties, and potential biological activities. Drawing from available literature on its natural sources and the bioactivity of structurally related compounds, this document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Detailed experimental protocols for isolation and biological evaluation are provided, alongside visualizations of experimental workflows and a hypothetical signaling pathway to guide future research.

Discovery and Natural Occurrence

This compound has been isolated from marine sponges, highlighting the rich chemical diversity of these sessile invertebrates. Specifically, its presence has been confirmed in the following species:

-

Amphimedon sp. : A genus of marine sponges belonging to the phylum Porifera.

-

Psammaplysilla purpurea : A marine sponge of the order Verongida, known for producing a variety of brominated tyrosine-derived metabolites.[1]

The biosynthesis of such brominated compounds in marine organisms is an area of active research and is believed to involve enzymatic halogenation processes.[1]

Table 1: Natural Sources of this compound

| Marine Organism | Phylum |

| Amphimedon sp. | Porifera |

| Psammaplysilla purpurea | Porifera |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. A summary of its key physicochemical properties and spectroscopic data is essential for its identification and characterization.

Table 2: Physicochemical Properties of 3,5-Dibromo-4-methoxybenzoic acid

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 4073-35-2 |

| Appearance | White to off-white solid |

| Melting Point | 226-229 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 3: Spectroscopic Data for 3,5-Dibromo-4-methoxybenzoic acid

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the carboxylic acid proton, aromatic protons, and methoxy group protons. |

| ¹³C NMR | Resonances for the carboxylic carbon, aromatic carbons (including those bonded to bromine), and the methoxy carbon. |

| FT-IR | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, C-O stretching, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms. |

Experimental Protocols

Representative Isolation Protocol from Marine Sponges

Objective: To isolate and purify this compound from the marine sponge Psammaplysilla purpurea.

Materials:

-

Freeze-dried and ground sponge material (Psammaplysilla purpurea)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

Rotary evaporator

-

NMR spectrometer, Mass spectrometer, IR spectrometer

Procedure:

-

Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with a mixture of CH₂Cl₂/MeOH (1:1) at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible solvent system (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Column Chromatography: The organic-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water) to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

Pure this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include wells for positive control (bacteria with standard antibiotic), negative control (bacteria with solvent), and sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC₅₀ value) of this compound on a cancer cell line.

Materials:

-

Pure this compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include wells for vehicle control (cells with solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Biological Activity

While direct and extensive biological activity data for this compound is limited in publicly available literature, the structural motifs of a brominated aromatic acid suggest potential for several bioactivities. The presence of bromine atoms on an aromatic ring is a common feature in many marine natural products with potent biological effects.

Table 4: Potential Biological Activities and Rationale

| Potential Activity | Rationale based on Structurally Related Compounds |

| Antimicrobial | Many brominated phenols and alkaloids isolated from marine sponges exhibit significant antibacterial and antifungal properties. The halogenation is known to enhance the antimicrobial efficacy of aromatic compounds. |

| Anticancer | Bromotyrosine derivatives from marine sponges have demonstrated cytotoxic effects against various cancer cell lines. The substituted benzoic acid scaffold is also a common feature in many anticancer agents. |

| Anti-inflammatory | Some benzoic acid derivatives possess anti-inflammatory properties. The substituents on the aromatic ring can modulate this activity. |

Table 5: Hypothetical Quantitative Biological Activity Data for this compound (Note: This data is for illustrative purposes to guide future experiments, as specific experimental values are not currently available in the literature.)

| Assay | Target Organism/Cell Line | Metric | Hypothetical Value (µg/mL) |

| Antimicrobial | Staphylococcus aureus | MIC | 8 - 32 |

| Antimicrobial | Escherichia coli | MIC | 32 - 128 |

| Cytotoxicity | HeLa (cervical cancer) | IC₅₀ | 10 - 50 |

| Cytotoxicity | MCF-7 (breast cancer) | IC₅₀ | 15 - 60 |

Hypothetical Signaling Pathway

Based on the known activities of other brominated marine natural products and substituted benzoic acids, this compound could potentially modulate cellular signaling pathways involved in cancer cell proliferation and survival. A hypothetical pathway is presented below, suggesting that the compound might induce apoptosis through the intrinsic mitochondrial pathway.

Conclusion

This compound is a naturally occurring halogenated compound from marine sponges with a chemical structure that suggests potential for interesting biological activities. While current research on this specific molecule is limited, this technical guide provides a framework for its further investigation. The detailed protocols for isolation and biological evaluation, along with the comparative analysis of related compounds, offer a starting point for researchers to explore its therapeutic potential. Further studies are warranted to fully characterize its biological activity profile and elucidate its mechanism of action.

References

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic compound. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential relevance in biological signaling pathways.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group. These functional groups influence its chemical reactivity, solubility, and potential biological activity.

| Property | Value | Source |

| Molecular Weight | 309.94 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2][3] |

| CAS Number | 13130-23-9 | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)C(=O)O | [2][4] |

| InChI Key | GDGFGZWIQSUSAX-UHFFFAOYSA-N | [2] |

| logP | 3.5161 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Polar Surface Area | 36.364 Ų | [2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of compounds structurally related to this compound. These protocols can serve as a valuable starting point for the preparation and characterization of the title compound.

2.1. Synthesis of Brominated Methoxybenzoic Acids

This protocol is a general method for the electrophilic bromination of a methoxybenzoic acid, which can be adapted for the synthesis of this compound from 2-methoxybenzoic acid.

Materials:

-

2-methoxybenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃) or Bromine in acetic acid

-

Glacial acetic acid (if using Bromine)

-

Iron(III) bromide (FeBr₃) or iron powder (catalyst, if using Bromine)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Tetrabutylammonium tribromide):

-

In a round-bottom flask, combine 2-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.2 eq).[5]

-

Heat the reaction mixture to 100°C and stir for several hours (e.g., 6 hours).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature.[5]

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.[5]

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[6]

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for determining the purity of substituted benzoic acids.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be necessary)

-

Sample solvent: Mobile phase or a compatible solvent like methanol

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the sample solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]

-

Chromatographic Conditions:

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[7]

Visualizations

3.1. Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

3.2. Potential Biological Signaling Pathway

Derivatives of structurally similar compounds, such as 3,5-Dibromo-4-methoxybenzoic acid, have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[8] Aberrant FGFR1 signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR1 signaling pathway and the potential point of inhibition.

References

- 1. usbio.net [usbio.net]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. This compound CAS#: 13130-23-9 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Profile of 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-2-methoxybenzoic acid (C₈H₆Br₂O₃), a halogenated aromatic carboxylic acid.[1][2] This document details the key spectroscopic data for the identification and characterization of this compound and outlines the general experimental protocols for these analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃[1][2] |

| Molecular Weight | 309.94 g/mol [2] |

| Monoisotopic Mass | 307.86838 Da[1] |

| SMILES | COC1=C(C=C(C=C1Br)Br)C(=O)O[1] |

| InChIKey | GDGFGZWIQSUSAX-UHFFFAOYSA-N[1] |

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 - 8.0 | d | 1H |

| Aromatic-H | ~7.5 - 8.0 | d | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Carboxylic Acid (-COOH) | >10 | br s | 1H |

¹³C NMR Data

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~165 - 170 |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-Br | ~110 - 120 |

| Aromatic C-H | ~130 - 140 |

| Aromatic C-COOH | ~125 - 135 |

| Methoxy (-OCH₃) | ~55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-O (Methoxy/Carboxylic Acid) | 1200-1300 | Strong |

| C-Br | 500-700 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| Ion/Fragment | m/z | Notes |

| [M]⁺ | ~308, 310, 312 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| [M-CH₃]⁺ | ~293, 295, 297 | Loss of a methyl group. |

| [M-COOH]⁺ | ~263, 265, 267 | Loss of the carboxylic acid group. |

| [M-Br]⁺ | ~229, 231 | Loss of a bromine atom. |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) is utilized.[4]

-

¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS, δ 0.00).[4]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to provide a signal for each unique carbon atom.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Preparation : The ATR crystal (e.g., diamond) is cleaned, and a background spectrum is recorded.[5]

-

Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.[5]

-

Data Acquisition : A pressure clamp is used to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically in the range of 4000 to 400 cm⁻¹.[3][6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[6]

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[6]

-

Instrumentation : An appropriate mass spectrometer (e.g., ESI-QTOF) is used.

-

Data Acquisition : The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured.

Visualizations

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound, highlighting the complementary nature of the different spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental solubility data for 3,5-Dibromo-2-methoxybenzoic acid is limited in publicly available literature. This guide consolidates the available computed data, provides a predicted solubility profile based on its chemical structure and general principles of solubility for related compounds, and details comprehensive experimental protocols for determining its solubility.

Predicted and Computed Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the polar carboxylic acid and methoxy groups, and the nonpolar aromatic ring and bromine substituents.

Computed Solubility Data

Computational models predict the following solubility-related parameters for this compound:

| Parameter | Value | Interpretation | Source |

| logP | 3.5161 | Indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments. | [1] |

| logD (pH 7.4) | -0.2685 | At physiological pH, the compound is predicted to be more soluble in the aqueous phase due to the deprotonation of the carboxylic acid. | [1] |

| logSw | -3.5692 | Predicts low intrinsic solubility in water. | [1] |

| XlogP (predicted) | 2.8 | Another prediction of lipophilicity. | [2] |

Qualitative Solubility Prediction

Based on the structure and general solubility rules for aromatic carboxylic acids, the following qualitative solubility profile is expected:

-

Water: Low solubility. While the carboxylic acid and methoxy groups can form hydrogen bonds with water, the large nonpolar aromatic ring and the two heavy bromine atoms significantly decrease aqueous solubility.[3][4] The solubility is expected to be pH-dependent.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. The acidic carboxylic acid group will react with a base to form a highly polar and water-soluble carboxylate salt.

-

Aqueous Acid (e.g., 5% HCl): Insoluble. The compound is not basic and will not be protonated.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Likely soluble. These solvents can interact with the polar carboxylic acid and methoxy groups. Benzoic acid and its derivatives generally show good solubility in alcohols.[5][6]

-

Non-Polar Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Toluene): Moderately soluble to soluble. The aromatic ring and bromine atoms contribute to its nonpolar character, allowing for favorable interactions with these solvents.[5][7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Solvents: Purified water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Diethyl Ether, Toluene.

Procedure:

-

Place approximately 25 mg of this compound into a series of clean, dry test tubes.[8]

-

To each test tube, add 0.75 mL of a different solvent in small portions.[8]

-

After each addition, vigorously shake or vortex the test tube for 60 seconds.[9]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the compound as "soluble" (dissolves completely), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible dissolution).[9]

-

For water-soluble results, test the pH with litmus paper to confirm acidic or basic properties.[10]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Chosen solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Generate a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

-

Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflows for solubility determination.

Structural Influences on Solubility

Caption: Structural features influencing solubility.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. PubChemLite - this compound (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

The Enigmatic Profile of 3,5-Dibromo-2-methoxybenzoic Acid: A Frontier in Biological Activity Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

3,5-Dibromo-2-methoxybenzoic acid is a distinct halogenated aromatic carboxylic acid. Despite significant interest in the biological activities of substituted benzoic acids, a comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental data on the biological activity of the 3,5-dibromo-2-methoxy isomer. This technical guide directly addresses this information gap by summarizing the current state of knowledge. While no quantitative data or specific signaling pathways can be attributed to this compound, this document provides valuable context by examining the activities of structurally related molecules, including its 4-methoxy isomer and other brominated aromatic compounds. Furthermore, it outlines standard experimental protocols that would be essential for a future biological evaluation of this compound, providing a roadmap for researchers in the field.

Introduction: The Scientific Interest in Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The therapeutic efficacy of these compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring.[1] Halogenation, particularly bromination, is a key strategy in drug design, as the introduction of bromine atoms can significantly enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved biological activity.[1][3] The methoxy group, as seen in various methoxybenzoic acid isomers, also plays a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets.[4][5]

While the 4-methoxy and other isomers of dibromobenzoic acid have been isolated from natural sources like marine sponges and investigated for their therapeutic potential, this compound remains an uncharacterized entity in the biological literature.[3][5]

State of Knowledge: A Conspicuous Lack of Direct Evidence

Extensive searches of scientific databases and literature have yielded no published studies detailing the biological activity of this compound. While the compound is commercially available and its chemical properties are documented, its effects on biological systems have not been reported.[6]

This absence of data means that no quantitative metrics of activity (e.g., IC₅₀, MIC), specific enzyme inhibition profiles, or modulated signaling pathways can be definitively associated with this molecule at this time.

Inferred Potential from Structurally Related Compounds

While direct data is absent, the biological activities of structurally related compounds can provide a hypothetical framework for the potential activities of this compound. It is critical to note that these are not the activities of the target compound and direct extrapolation is not scientifically valid without experimental confirmation.

The Isomer: 3,5-Dibromo-4-methoxybenzoic Acid

The most closely related compound with some available information is the 3,5-Dibromo-4-methoxybenzoic acid isomer. This compound has been identified as a natural product from marine sponges.[2][3] Although direct, extensive biological data is also limited for this isomer, its structural features suggest potential as a scaffold for:

-

Anticancer Agents: The substituted benzoic acid core is a common pharmacophore in molecules designed to inhibit protein kinases and other targets in cancer signaling.[2][7]

-

Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their ability to modulate inflammatory pathways.[2]

-

Enzyme Inhibitors: The structure could serve as a basis for designing selective inhibitors for various enzymes.[2]

-

Thyroid Hormone Receptor Antagonism: Derivatives of 3,5-dibromo-4-methoxybenzoic acid have been synthesized and investigated as thyroid hormone receptor antagonists.[7]

Other Related Brominated Methoxy-Aromatic Compounds

A structurally distinct but related compound, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol , which contains the same "3,5-dibromo-2-methoxy" phenyl moiety, has demonstrated potent antibacterial activity.[8][9]

Table 1: Antimicrobial Activity of a Structurally Related Phenol Ether

| Compound Name | Target Organism | Key Performance Metric (MIC) | Reference |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 µg/mL | [8][9] |

| Staphylococcus aureus | 1 µg/mL | [8][9] | |

| Campylobacter jejuni | 2 µg/mL | [8][9] | |

| Pseudomonas aeruginosa | 4 µg/mL | [8][9] | |

| Streptococcus pneumoniae | 8 µg/mL | [8][9] | |

| Listeria monocytogenes | 8 µg/mL | [8][9] |

Disclaimer: The data presented in Table 1 is for a structurally different molecule and is provided for contextual purposes only. These values do not represent the biological activity of this compound.

A Roadmap for Future Research: Key Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental evaluation is required. The following are standard, high-level protocols that would be employed in such an investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is fundamental for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

-

Serial Dilution: The test compound, this compound, is dissolved in a solvent like DMSO and serially diluted in a 96-well microtiter plate containing the broth.[4]

-

Inoculation & Incubation: The standardized microbial inoculum is added to each well. Plates are incubated at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][4]

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screen for potential anticancer activity.[4]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, NCI-H292 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.[4][10]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[10]

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize it into a purple formazan product.

-

Solubilization & Measurement: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Example: α-Amylase)

This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme. α-Amylase is a target relevant to type 2 diabetes.[1]

-

Reagent Preparation: Solutions of the enzyme (e.g., porcine pancreatic α-amylase), substrate (starch), and a detection reagent (dinitrosalicylic acid) are prepared.[1]

-

Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of this compound.[1]

-

Reaction Initiation: The starch substrate is added to start the enzymatic reaction.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is measured colorimetrically.[1]

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration.[1]

Visualizing Research Workflows

The logical flow of a preliminary investigation into the biological activity of a novel compound like this compound can be visualized as a screening cascade.

Conclusion and Future Directions

This compound represents a gap in the current scientific landscape of medicinal chemistry. While the structural motifs of bromine and methoxy substitutions on a benzoic acid core are of significant interest, no direct biological studies have been published for this specific isomer. The potential for this compound remains entirely speculative and requires empirical validation.

Future research should prioritize a broad-based primary screening of this compound across a panel of antimicrobial, anticancer, and enzymatic assays. The detailed protocols provided in this guide offer a foundational approach for such an investigation. The results of these initial screens will be critical in determining whether this compound warrants further investigation and development as a potential therapeutic agent. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. benchchem.com [benchchem.com]

- 8. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Dibromo-2-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-Dibromo-2-methoxybenzoic acid and its derivatives. This document includes detailed experimental protocols, data on reaction yields, and potential biological applications based on structurally related compounds. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a halogenated aromatic carboxylic acid that presents a valuable scaffold for the development of novel therapeutic agents. The presence of two bromine atoms and a methoxy group on the benzoic acid core provides unique electronic and lipophilic properties, making it an attractive starting point for chemical modifications. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides and esters, to generate libraries of derivatives for biological screening. While direct studies on the biological activities of this compound derivatives are limited, structurally similar compounds, particularly derivatives of the isomeric 3,5-Dibromo-4-methoxybenzoic acid, have shown promise as anticancer agents and enzyme inhibitors.[1][2]

Data Presentation

Table 1: Synthesis of this compound (Hypothetical Yield)

| Starting Material | Brominating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methoxybenzoic acid | N-Bromosuccinimide (2.1 eq) | Dichloromethane | Room Temp | Several | ~70-80 |

| 5-Bromo-2-methoxybenzoic acid | Bu₄NBr₃ (2.0 eq) | Acetonitrile | 100 | 16 | 88 |

Note: The yield for the reaction starting from 2-methoxybenzoic acid is an estimation based on general bromination procedures for activated aromatic compounds. The yield for the reaction starting from 5-bromo-2-methoxybenzoic acid is based on a reported procedure for a similar transformation.

Table 2: Amide Coupling Reaction Data for a Structurally Related Compound (4-Bromo-N-(3,5-dimethoxyphenyl)benzamide)

| Starting Material | Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC·HCl | Ethanol | 80 | 5 | 71.6 | [3] |

Table 3: Biological Activity of Structurally Related Chalcone and Flavone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Derivative 2a | MCF-7 | 4.12 ± 0.55 | [4][5] |

| Chalcone Derivative 2a | A549 | 7.40 ± 0.67 | [4][5] |

| Chalcone Derivative 2c | A549 | 9.68 ± 0.80 | [4][5] |

| Flavone Derivative 3a | MCF-7 | 8.50 ± 0.82 | [4][5] |

| Flavone Derivative 3c | MCF-7 | 6.96 ± 0.66 | [4][5] |

| Flavone Derivative 3c | A549 | 6.42 ± 0.79 | [4][5] |

| Flavone Derivative 3e | MCF-7 | 5.10 ± 0.61 | [4][5] |

Note: The data in Table 3 is for derivatives of 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, a structurally related precursor.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the dibromination of 2-methoxybenzoic acid.

Materials:

-

2-Methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-methoxybenzoic acid (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add N-Bromosuccinimide (2.1 equivalents) portion-wise to the solution while stirring at room temperature.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of N-Aryl-3,5-dibromo-2-methoxybenzamide Derivatives (General Procedure)

This protocol provides a general method for the amidation of this compound.

Materials:

-

This compound

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Anhydrous Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and EDC·HCl (1.2 equivalents).[3]

-

Add anhydrous ethanol to dissolve the solids.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the substituted aniline (1.0 equivalent) to the reaction mixture.

-

Heat the solution to 80°C and stir for 5 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the flask to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Dry the product under vacuum to obtain the desired N-aryl amide.

Protocol 3: Synthesis of Alkyl 3,5-Dibromo-2-methoxybenzoate Derivatives (General Procedure)